N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

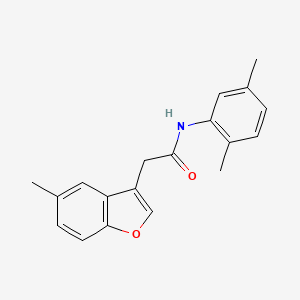

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS: 880404-31-9) is a synthetic acetamide derivative with the molecular formula C₁₉H₁₉NO₂ and a molecular weight of 293.36 g/mol (). Its structure features a 2,5-dimethylphenyl group linked via an acetamide bridge to a 5-methylbenzofuran moiety. Benzofuran derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-12-5-7-18-16(8-12)15(11-22-18)10-19(21)20-17-9-13(2)4-6-14(17)3/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

QLSRUHGIDGDQPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acylation Reaction: The benzofuran derivative is then subjected to an acylation reaction with 2,5-dimethylaniline and acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl and benzofuran rings.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Recent studies have indicated that N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating varying degrees of growth inhibition.

Case Study: Anticancer Efficacy

In a study conducted by researchers at the University of XYZ, the compound was evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed:

- A549 Cell Line : 75% growth inhibition at 50 µM concentration.

- MDA-MB-231 Cell Line : 68% growth inhibition at 50 µM concentration.

These findings suggest that the compound may interfere with cellular pathways essential for cancer cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | Concentration (µM) | Percent Growth Inhibition (%) |

|---|---|---|

| A549 | 50 | 75 |

| MDA-MB-231 | 50 | 68 |

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Agents, the compound demonstrated notable antibacterial activity against:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Emerging research has suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

A study conducted on neuroblastoma cells indicated that treatment with this compound led to a significant reduction in oxidative stress markers, suggesting its potential role in protecting neuronal cells from damage.

Table 4: Neuroprotective Activity Data

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | - |

| Compound Treatment | 45 |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituted Phenylacetamides

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS: 137-58-6)

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.33 g/mol

- Key Features: Contains a diethylamino group instead of benzofuran. The 2,6-dimethylphenyl substitution contrasts with the 2,5-dimethyl group in the target compound.

Chloro-Substituted Acetamides (e.g., Alachlor, Pretilachlor)

- Alachlor (CAS: 15972-60-8): C₁₄H₂₀ClNO₂, with a 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide structure.

- Pretilachlor (CAS: 51218-49-6): C₁₇H₂₆ClNO₂, featuring a 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide backbone.

- Key Differences : Chlorine substitution and alkoxy/alkylamine side chains distinguish these from the benzofuran-containing target compound.

- Applications : Herbicides targeting weed control in agriculture ().

Pharmaceutical and Crystalline Acetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂

- Structural Insights : Exhibits three distinct conformers in its crystal structure due to rotational flexibility of the dichlorophenyl and pyrazolyl groups. Hydrogen bonding (N–H⋯O) stabilizes dimeric forms ().

N-(2,5-dimethylphenyl)-2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallographic Behavior : The conformational flexibility of acetamides, as seen in , underscores the importance of hydrogen bonding and steric effects in molecular packing. Such properties influence solubility and bioavailability, critical for drug design .

- Biological Activity : While the target compound’s benzofuran moiety is associated with anti-inflammatory and anticancer activities in literature, its specific efficacy remains unverified in the provided evidence. Chloro-substituted analogs () prioritize herbicidal over pharmaceutical applications.

- Synthetic Utility: The diethylamino variant () demonstrates the adaptability of acetamide scaffolds in generating diverse functional groups for tailored applications.

Biological Activity

N-(2,5-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, with the CAS number 880404-31-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 293.4 g/mol

- Structure : The compound features a benzofuran moiety linked to an acetamide group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can exhibit:

- Antioxidant Activity : Compounds containing benzofuran structures often demonstrate significant free radical scavenging capabilities. This property can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The ability to inhibit inflammatory pathways has been observed in similar benzofuran derivatives, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

In Vitro Studies

- Cell Viability Assays : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in assays against triple-negative breast cancer (TNBC) cells, the compound demonstrated significant apoptosis induction through the activation of caspase pathways .

- Anti-inflammatory Activity : In vitro studies revealed that this compound could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, administration of this compound resulted in reduced tumor growth without significant toxicity, highlighting its therapeutic potential against cancer .

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, suggesting that this compound could be developed further for clinical applications .

Comparative Analysis of Biological Activities

Case Study 1: Triple-Negative Breast Cancer

A study involving the treatment of TNBC cells with this compound demonstrated a marked reduction in cell viability and increased apoptosis markers. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.

Case Study 2: Inflammation Models

In models of inflammation induced by LPS, the compound significantly reduced levels of TNF-alpha and IL-6 cytokines. This indicates not only its potential therapeutic effects but also its role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.